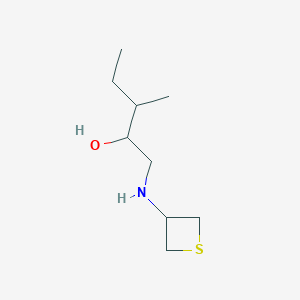![molecular formula C9H14F3N B13000475 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine](/img/structure/B13000475.png)
3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethyl)-1-bicyclo[111]pentanyl]propan-1-amine is a compound characterized by its unique bicyclo[111]pentane structure with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is then functionalized with a trifluoromethyl group.
Introduction of the Amino Group: The trifluoromethylated bicyclo[1.1.1]pentane is then reacted with an appropriate amine source under controlled conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties may be exploited in the development of new materials with desirable physical and chemical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: It may find use in the synthesis of advanced materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
- 1-(Trifluoromethyl)bicyclo[1.1.1]pentan-3-amine
Uniqueness
3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine is unique due to its extended propan-1-amine chain, which can impart different chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C9H14F3N |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8-4-7(5-8,6-8)2-1-3-13/h1-6,13H2 |
InChI Key |
AWWNNBAIEIBAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



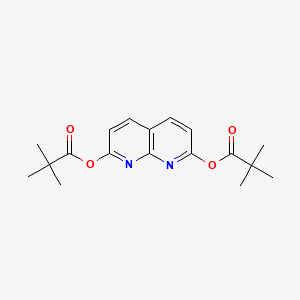
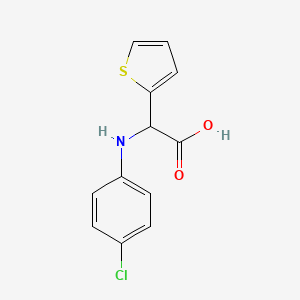
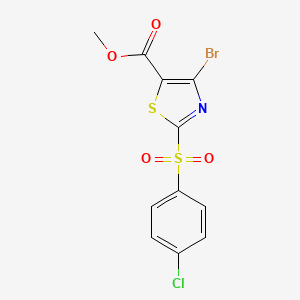
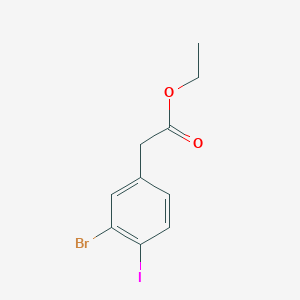
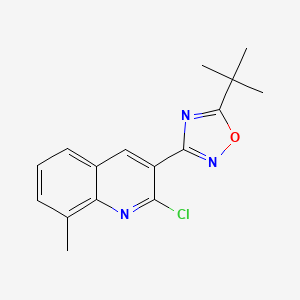


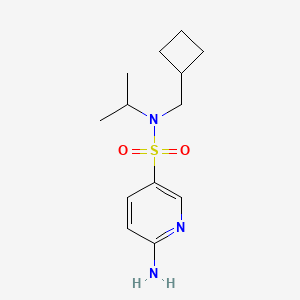
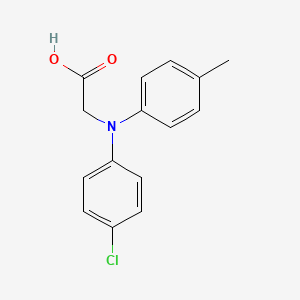
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)
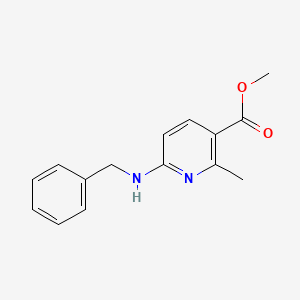
![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
